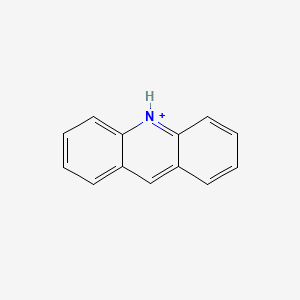

Acridinium

Katalognummer B8443388

Molekulargewicht: 180.22 g/mol

InChI-Schlüssel: DZBUGLKDJFMEHC-UHFFFAOYSA-O

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US05338847

Procedure details

Progesterone hemisuccinate (90 mg, 0.209 mmole) and N-methylmorpholine (22 μl, 209 mmole) were dissolved in anhydrous DMF (2 ml). The solution was chilled in dry ice/CCl4 bath and isobutylchloroformate (30 μl, 0.229 mmole) was added. After 2 minutes a solution of the acridinium (42) (101 mg, 0.143 mmole) in dimethylsulfoxide (2 ml) containing N-methylmorpholine (3.14 μl, 0.28 mmole) was added. Stirring was continued at -20° C. for 10 minutes and the cooling bath was removed. After stirring at room temperature for 7 hours, 3 drops of water were added. The solvents were removed in vacuo and ethyl acetate was added to the residue. The oily precipitate was washed repeatedly with ethyl acetate. Upon trituration with acetonitrile (2 ml) the oil separated as solids. The product was purified on HPLC using C18Dynamax semi-prep column (10 mm×250 mm) (commercially available from Rainin Instrument Co., Inc., Woburn, Mass.) using CH3CN/H2O (0.1% trifluoroacetic acid), 55/45 as mobile phase at a flow rate of 2.75 ml/min. The peak appearing at retention time of 6.00 minutes was collected. Evaporation of solvents gave the conjugate (43) (yield=30%). MS: FAB, thioglycerol matrix, 895 (M+, without any counterions).

Identifiers

|

REACTION_CXSMILES

|

CC([C@@H]1[C@@]2(C)CC[C@@H]3[C@:21]4([CH3:22])[C:15](=[CH:16][C:17]([CH2:19][CH2:20]4)=[O:18])CC[C@H]3[C@@H]2CC1)=O.CN1C[CH2:29][O:28]CC1.C(O[C:36](Cl)=[O:37])C(C)C.C1C2C(=[NH+:44]C3C(C=2)=CC=CC=3)C=CC=1>CN(C=O)C.C(=O)=O.C(Cl)(Cl)(Cl)Cl.CS(C)=O>[CH3:36][O:37][C:16]1[CH:15]=[C:21]([CH2:22][NH2:44])[CH:20]=[C:19]([O:28][CH3:29])[C:17]=1[OH:18] |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C

|

Step Two

|

Name

|

|

|

Quantity

|

22 μL

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCOCC1

|

Step Three

|

Name

|

|

|

Quantity

|

30 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)C)OC(=O)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

101 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC2=[NH+]C3=CC=CC=C3C=C12

|

|

Name

|

|

|

Quantity

|

3.14 μL

|

|

Type

|

reactant

|

|

Smiles

|

CN1CCOCC1

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Six

|

Name

|

dry ice CCl4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)=O.C(Cl)(Cl)(Cl)Cl

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cooling bath was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at room temperature for 7 hours

|

|

Duration

|

7 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

3 drops of water were added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvents were removed in vacuo and ethyl acetate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the residue

|

WASH

|

Type

|

WASH

|

|

Details

|

The oily precipitate was washed repeatedly with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Upon trituration with acetonitrile (2 ml) the oil separated as solids

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was purified on HPLC

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of solvents

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C(=CC(=C1)CN)OC)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 30% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |